molecular formula C10H14N2O6S B1370021 6-Methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylsulfonylpyrimidine

6-Methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylsulfonylpyrimidine

Cat. No. B1370021
M. Wt: 290.3 g/mol
InChI Key: KKQVKVJYNYILCD-UHFFFAOYSA-N
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Patent
US06537948B1

Procedure details

2.81 g of 3-chloroperoxybenzoic acid was added to a solution of 1.40 g of 6-methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylthiopyrimidine in 13 ml of chloroform at 0° C. The mixture was stirred at room temperature for 3 hours, then 30 ml of saturated aqueous sodium thiosulfate solution was added to the mixture. The mixture was poured into saturated aqueous sodium bicarbonate solution, extracted with chloroform, the organic layer was washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated, then, the resulted residue was subjected to silica gel chromatography to obtain 1.62 g of 6-methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylsulfonylpyrimidine.
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
6-methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylthiopyrimidine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=C(C=CC=1)C(OO)=O.[CH3:12][O:13][C:14]1[N:19]=[C:18](SC)[N:17]=[C:16]([O:22][CH:23]([C:25]([O:27][CH3:28])=[O:26])[CH3:24])[CH:15]=1.[S:29]([O-:33])([O-])(=[O:31])=S.[Na+].[Na+].C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[CH3:12][O:13][C:14]1[N:19]=[C:18]([S:29]([CH3:2])(=[O:33])=[O:31])[N:17]=[C:16]([O:22][CH:23]([C:25]([O:27][CH3:28])=[O:26])[CH3:24])[CH:15]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.81 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
6-methoxy-4-{1-(methoxycarbonyl)ethoxy}-2-methylthiopyrimidine
Quantity
1.4 g
Type
reactant
Smiles
COC1=CC(=NC(=N1)SC)OC(C)C(=O)OC
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
sodium thiosulfate
Quantity
30 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC(=NC(=N1)S(=O)(=O)C)OC(C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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